
3-Chloro-7-methoxy-1,2-benzisothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-methoxy-1,2-benzisothiazole is a heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by the presence of a chlorine atom at the 3rd position and a methoxy group at the 7th position on the benzisothiazole ring. Benzisothiazoles are known for their diverse biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxy-1,2-benzisothiazole typically involves the nucleophilic substitution of a suitable precursor. One common method is the treatment of 3-chloro-2-mercaptobenzaldehyde with chloramine, which yields the desired product . Another approach involves heating 2,3-dichlorobenzaldehyde with sulfur and aqueous ammonia .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-7-methoxy-1,2-benzisothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3rd position can be replaced by nucleophiles.
Oxidation and Reduction:
Substitution Reactions: The methoxy group at the 7th position can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in aqueous acetone can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Common oxidizing and reducing agents can be employed, although specific examples are not provided in the literature.
Major Products Formed
Nucleophilic Substitution: Products such as cyanophenyl thiocyanate and bis-cyanophenyl disulfide can be formed.
Substitution Reactions: Various substituted benzisothiazoles can be synthesized depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-methoxy-1,2-benzisothiazole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Chloro-7-methoxy-1,2-benzisothiazole involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1,2-benzisothiazole: Similar structure but lacks the methoxy group at the 7th position.
7-Methoxy-1,2-benzisothiazole: Similar structure but lacks the chlorine atom at the 3rd position.
3-(Piperazin-1-yl)-1,2-benzisothiazole: Contains a piperazine moiety instead of the methoxy group.
Uniqueness
3-Chloro-7-methoxy-1,2-benzisothiazole is unique due to the presence of both the chlorine atom and the methoxy group, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other benzisothiazole derivatives.
Eigenschaften
Molekularformel |
C8H6ClNOS |
|---|---|
Molekulargewicht |
199.66 g/mol |
IUPAC-Name |
3-chloro-7-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-10-8(5)9/h2-4H,1H3 |
InChI-Schlüssel |
OHEVMMQUMNRXSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1SN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


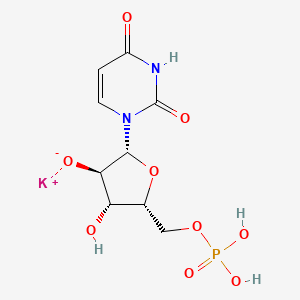
![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)
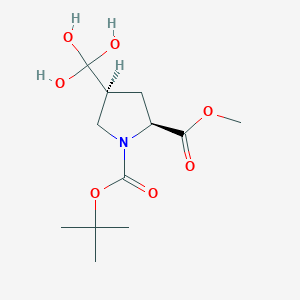
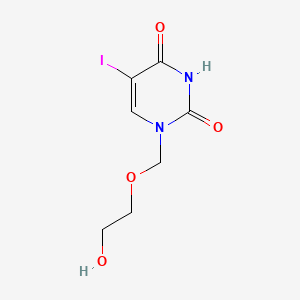

![2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13091949.png)
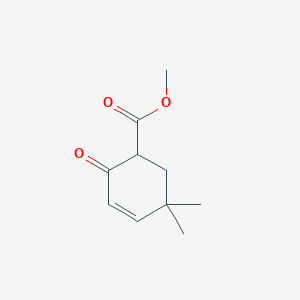

![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)

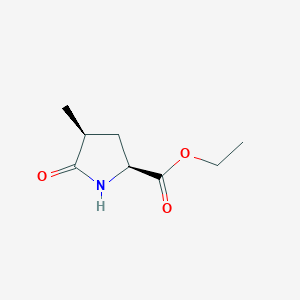
![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)
![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
